molecular formula C9H6Cl2F2O B8001727 2-Chloro-1-(3-chloro-2-methylphenyl)-2,2-difluoroethanone

2-Chloro-1-(3-chloro-2-methylphenyl)-2,2-difluoroethanone

Cat. No.: B8001727
M. Wt: 239.04 g/mol
InChI Key: NJGBYTOHPJAXNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-1-(3-chloro-2-methylphenyl)-2,2-difluoroethanone is an organic compound that belongs to the class of aromatic ketones It is characterized by the presence of chloro, methyl, and difluoro substituents on the phenyl ring and ethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-(3-chloro-2-methylphenyl)-2,2-difluoroethanone can be achieved through several synthetic routes. One common method involves the reaction of 3-chloro-2-methylbenzoyl chloride with difluoroacetic acid in the presence of a suitable catalyst. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as distillation or recrystallization to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-(3-chloro-2-methylphenyl)-2,2-difluoroethanone undergoes various types of chemical reactions, including:

    Substitution Reactions: The chloro and difluoro groups can be substituted with other functional groups under appropriate conditions.

    Reduction Reactions: The ketone group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents are commonly used for reduction reactions.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed for oxidation reactions.

Major Products Formed

    Substitution: Products with different functional groups replacing the chloro or difluoro groups.

    Reduction: Alcohol derivatives of the original compound.

    Oxidation: Carboxylic acids or other oxidized forms of the compound.

Scientific Research Applications

2-Chloro-1-(3-chloro-2-methylphenyl)-2,2-difluoroethanone has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Chloro-1-(3-chloro-2-methylphenyl)-2,2-difluoroethanone involves its interaction with specific molecular targets. The compound may act by inhibiting or activating certain enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-1-(3-chloro-2-methylphenyl)ethanone: Lacks the difluoro groups, which may result in different chemical properties and reactivity.

    2,2-Difluoro-1-(3-chloro-2-methylphenyl)ethanone: Similar structure but without the chloro group on the ethanone moiety.

    3-Chloro-2-methylbenzoyl chloride: A precursor used in the synthesis of the target compound.

Properties

IUPAC Name

2-chloro-1-(3-chloro-2-methylphenyl)-2,2-difluoroethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6Cl2F2O/c1-5-6(3-2-4-7(5)10)8(14)9(11,12)13/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJGBYTOHPJAXNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)C(=O)C(F)(F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6Cl2F2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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